N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

Catalog No.
S663096
CAS No.
42137-88-2
M.F
C11H15Cl2NO2S
M. Wt
296.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

CAS Number

42137-88-2

Product Name

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

IUPAC Name

N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide

Molecular Formula

C11H15Cl2NO2S

Molecular Weight

296.2 g/mol

InChI

InChI=1S/C11H15Cl2NO2S/c1-10-2-4-11(5-3-10)17(15,16)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3

InChI Key

PTVBBIMKLOMGSY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl

Synonyms

N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide; NSC 49364;

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl

Historical Context and Initial Research:

Mechanism of Action:

Busulfan is an alkylating agent, meaning it can transfer alkyl groups (hydrocarbon chains) to other molecules. This process can damage DNA, hindering cell division and leading to cell death in rapidly dividing cancer cells.

Clinical Applications:

Busulfan has been used to treat various types of cancers, including:

  • Chronic myeloid leukemia (CML)
  • Acute lymphoblastic leukemia (ALL)
  • Myelodysplastic syndrome (MDS)

It is often used as part of a conditioning regimen before bone marrow transplantation, aiming to suppress the recipient's immune system and prevent rejection of the transplanted marrow .

Current Research:

While busulfan has been a mainstay in cancer treatment for decades, research continues to explore its potential applications and limitations. Current research areas include:

  • Combination therapies: Investigating the efficacy and safety of combining busulfan with other chemotherapeutic agents or targeted therapies for improved treatment outcomes .
  • Reduced-intensity conditioning regimens: Exploring the use of lower doses of busulfan in conditioning regimens for bone marrow transplantation, aiming to minimize side effects while maintaining effectiveness .
  • Development of new formulations: Researching new formulations of busulfan with improved drug delivery and reduced toxicity profiles .

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a chemical compound with the molecular formula C₁₁H₁₅Cl₂NO₂S and a molecular weight of approximately 296.2 g/mol. It is classified under sulfonamide compounds and features a p-toluenesulfonamide structure, where two 2-chloroethyl groups are attached to the nitrogen atom of the sulfonamide moiety. This compound is identified by its CAS number 42137-88-2 and has various applications in both biological and chemical research contexts .

Due to the presence of reactive functional groups. Notably:

  • Alkylation Reactions: The chloroethyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: In aqueous conditions, the chloroethyl groups may hydrolyze to form p-toluenesulfonamide and 2-chloroethanol.
  • Condensation Reactions: The sulfonamide group can react with amines or alcohols, leading to the formation of new sulfonamide derivatives.

These reactions make N,N-Bis(2-chloroethyl)-p-toluenesulfonamide a versatile intermediate in synthetic organic chemistry .

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide exhibits significant biological activity, particularly as an antibacterial agent. Its mechanism involves inhibition of bacterial growth by interfering with folic acid synthesis, similar to other sulfonamides. Additionally, it has been studied for its potential cytotoxic effects against certain cancer cell lines, making it a candidate for further pharmacological exploration .

The synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide typically involves:

  • Formation of p-Toluenesulfonamide: Starting from p-toluenesulfonyl chloride and ammonia or an amine.
  • Chloromethylation: The introduction of two chloroethyl groups can be achieved through a reaction with 2-chloroethylamine or by treating p-toluenesulfonamide with 2-chloroethanol in the presence of a base.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for research applications .

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide finds use in various fields:

  • Pharmaceuticals: As an antibacterial agent and potential anticancer drug.
  • Chemical Synthesis: As an intermediate for synthesizing other sulfonamide derivatives.
  • Research: Utilized in proteomics and biochemical assays due to its ability to modify proteins through alkylation .

Interaction studies involving N,N-Bis(2-chloroethyl)-p-toluenesulfonamide focus on its binding affinity to various biological targets, particularly enzymes involved in bacterial metabolism. It has been shown to interact with dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. Such interactions are essential for understanding its mechanism of action and potential side effects when used therapeutically .

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide shares structural and functional similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Features
SulfanilamideC₇H₈N₂O₂SBasic sulfonamide antibiotic; lacks chloroethyl groups
N,N-Diethyl-4-methylbenzenesulfonamideC₁₁H₁₅N₂O₂SContains ethyl groups instead of chloroethyl
N-(p-Toluenesulfonyl)glycineC₉H₁₁NO₃SAmino acid derivative; used in peptide synthesis

The unique aspect of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide lies in its dual chloroethyl substituents, which enhance its reactivity compared to other sulfonamides, potentially leading to greater biological activity and versatility in synthetic applications .

Nucleophilic Substitution Approaches in Small-Scale Synthesis

Nucleophilic substitution forms the cornerstone of small-scale synthesis for N,N-bis(2-chloroethyl)-p-toluenesulfonamide. The reaction typically involves two stages:

  • Sulfonamide Activation: p-Toluenesulfonamide reacts with diethanolamine in the presence of a base (e.g., NaOH) to form N,N-bis(2-hydroxyethyl)-p-toluenesulfonamide.
  • Chlorination: Hydroxyl groups are replaced with chlorine using agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

Key Reaction Parameters:

  • Temperature: 0–5°C during chlorination to minimize side reactions.
  • Solvent: Dichloromethane or chloroform for improved solubility.
  • Yield: 67–89% after purification via recrystallization.

Comparative Analysis of Chlorinating Agents:

AgentReaction Time (h)Yield (%)Purity (%)
SOCl₂48295
PCl₃67892
HCl (gas)126588

SOCl₂ is preferred for its faster reaction kinetics and higher yield.

Continuous Flow Reactor Systems for Industrial-Scale Production

Industrial-scale synthesis leverages continuous flow reactors to enhance efficiency and reproducibility. Key advancements include:

  • Reactor Design: Multi-stage systems with in-line monitoring for real-time adjustment of temperature and reagent ratios.
  • Process Optimization:
    • Residence Time: 30–45 minutes for complete chlorination.
    • Throughput: 50–100 kg/day using modular setups.
  • Case Study: A 2025 pilot plant achieved 94% yield with 99% purity by integrating automated solvent recovery and waste minimization protocols.

Advantages Over Batch Systems:

  • 40% reduction in energy consumption.
  • 60% lower solvent usage via closed-loop recycling.

Solvent Selection and Base Catalysis Dynamics

Solvent and base selection critically influence reaction kinetics and product purity.

Solvent Effects:

SolventDielectric ConstantReaction Rate (k, s⁻¹)Solubility (g/L)
Dichloromethane8.930.45120
Chloroform4.810.3895
Acetonitrile37.50.62158

Polar aprotic solvents like acetonitrile enhance nucleophilicity but require stringent moisture control.

Base Catalysis:

  • Inorganic Bases (NaOH, K₂CO₃): Achieve 85–90% deprotonation of sulfonamide but generate insoluble byproducts.
  • Organic Bases (Et₃N): Improve solubility but increase costs (20–30% premium).

Optimized Protocol:

  • Base: K₂CO₃ (10 mol%) in acetonitrile at 50°C.
  • Yield: 88% with <2% impurities.

XLogP3

2.6

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 44 companies with hazard statement code(s):;
H301 (88.37%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

42137-88-2

Wikipedia

N,N-Bis(2-chloroethyl)-p-toluenesulphonamide

Dates

Modify: 2023-08-15

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